molecular formula C15H16N2O4 B2558879 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid CAS No. 1023816-81-0

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

Cat. No. B2558879
CAS RN: 1023816-81-0
M. Wt: 288.303
InChI Key: RIFBZXWNJWMZMA-UHFFFAOYSA-N
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Description

  • CAS Number : 1023816-81-0 .

Scientific Research Applications

Synthesis of Quinoline Derivatives

Quinoline-2-carboxylates, including derivatives like 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid, are significant in synthesizing a range of biologically active molecules. They serve as useful ligands in metal-catalyzed reactions. A novel one-pot synthesis method for these derivatives has been developed using β-nitroacrylates and 2-aminobenzaldehydes, optimized for best results with 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base (Gabrielli et al., 2016).

Synthesis of Cyclic Amino Acids

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid and its derivatives have been used in synthesizing novel cyclic amino acids. For example, tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, a precursor to a new type of cyclic amino acid, was synthesized via intramolecular defluorinative cyclization (Hao et al., 2000).

Development of Quinoxaline Derivatives

Quinoxaline-3-carboxylates and analogues, which include structures derived from 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid, are key in bioactive natural products and synthetic drugs. A facile protocol for the preparation of these compounds has been reported, highlighting their significance in the pharmaceutical and chemical industries (Xie et al., 2019).

Synthesis of Anticancer Agents

Research has shown the synthesis of functionalized amino acid derivatives using N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, a compound related to 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid. These derivatives were evaluated for in vitro cytotoxicity against human cancer cell lines, highlighting their potential in designing new anti-cancer agents (Kumar et al., 2009).

Exploration in Electrochemistry

The redox behavior of novel quinoxaline carboxylic acid derivatives, including those related to 6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid, has been studied at glassy carbon electrodes. These studies are crucial in understanding the electrochemical properties of these compounds, which could have applications in various scientific fields (Shah et al., 2014).

Safety and Hazards

  • Hazards : Avoid inhalation, ingestion, or skin contact. Refer to the provided MSDS for detailed safety information .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h4-8H,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBZXWNJWMZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid

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